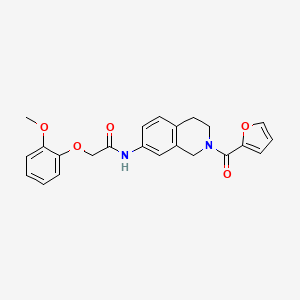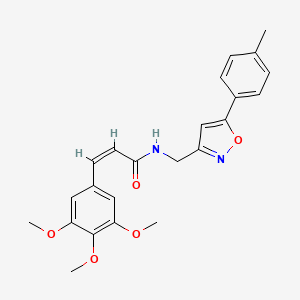
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Herbicidal Activity
- Synthesis and Herbicidal Activity of Cyanoacrylates : A study by Wang et al. (2004) explored the synthesis of cyanoacrylates, including compounds similar to the one , demonstrating their effectiveness as herbicides inhibiting PSII electron transport. These compounds showed promising herbicidal activities comparable to other herbicides like chloropyridyl or chlorophenyl analogues Wang, Li, Li, & Huang, 2004.
Anticancer Activity
N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamides Against Breast Cancer : Saeedi et al. (2020) synthesized and evaluated a series of N-(di or trimethoxyaryl)-5-arylisoxazole-3-carboxamide derivatives, including compounds structurally similar to the target compound, against human breast cancer cell lines. They found significant cytotoxicity and apoptotic activity in some of these compounds Saeedi, Hashemi, Mahdavi, et al., 2020.
Isoxazolyl Benzoimidazolyl Benzamides and Acrylamides as Antimicrobial Agents : Rajanarendar et al. (2008) synthesized novel compounds, including isoxazolyl acrylamides, and assessed their antimicrobial activities against bacteria and fungi. Some compounds showed superior activities compared to standard drugs Rajanarendar, Ramu, Reddy, & Shaik, 2008.
Tissue Engineering
- Degradable, Thermo-Sensitive Poly(N-isopropyl acrylamide)-Based Scaffolds : Galperin, Long, and Ratner (2010) developed a thermoresponsive poly(N-isopropyl acrylamide)-based scaffold with controlled porosity for tissue engineering. This scaffold showed potential in facilitating angiogenesis and biointegration due to its degradable and thermoresponsive properties Galperin, Long, & Ratner, 2010.
Medicinal Chemistry
- Antimitotic Agents with Aminoisoxazole Moiety : Sadovnikov et al. (2022) designed novel antimitotic agents using aminoisoxazole moieties, including compounds with structural similarities to the target compound. These agents were evaluated for their cytotoxicity and selectivity to cancer cells, showing promising results Sadovnikov, Vasilenko, Gracheva, et al., 2022.
Photophysical Properties
- Photophysical Properties of Acrylonitrile Derivatives : Castillo et al. (2021) studied the photophysical properties of acrylonitrile derivatives with core pyridine and phenyl moieties, which are structurally related to the target compound. They focused on their solvatochromism and solid-state properties, contributing to the understanding of these compounds' optical properties Castillo, Ceballos, Santos, et al., 2021.
properties
IUPAC Name |
(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMDRMUKLZVHR-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

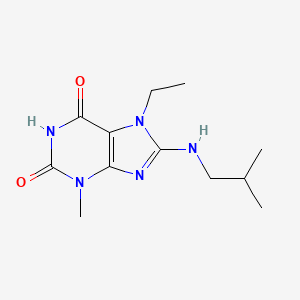
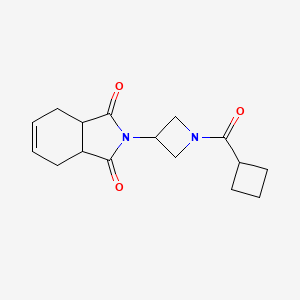
![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)
![N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide](/img/structure/B2802887.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2802888.png)
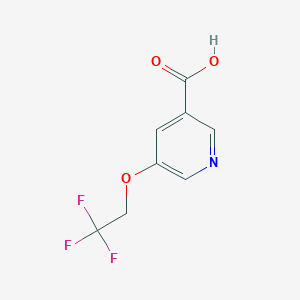
![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)
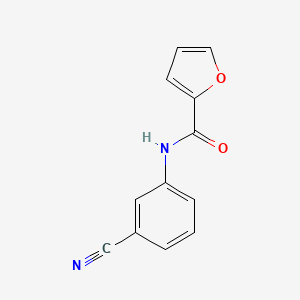
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)
